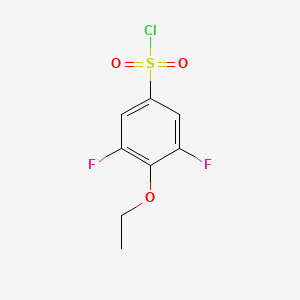

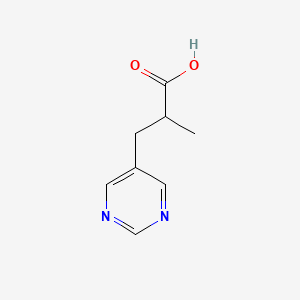

![molecular formula C11H14ClN3O3 B1406056 5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine CAS No. 1500168-61-5](/img/structure/B1406056.png)

5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine

Übersicht

Beschreibung

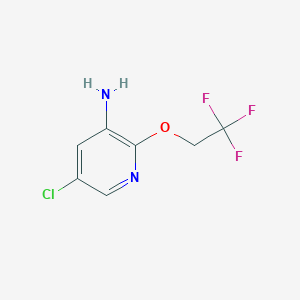

“5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine” is a chemical compound with the molecular formula C11H14ClN3O3 . It is a derivative of pyridine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

The molecular structure of “5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine” can be found in the PubChem database . The compound has a complex structure with multiple functional groups, including a chloro group, a nitro group, a methoxy group, and a piperidinyl group .

Chemical Reactions Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine” can be found in the PubChem database . The database provides information about its structure, chemical names, classification, patents, literature, biological activities, and more .

Wissenschaftliche Forschungsanwendungen

Nitration and Derivatization of Pyridine N-oxides

The nitration of pyridine N-oxides, including compounds structurally similar to "5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine", has been studied to understand the influence of substituents on the nitration reaction. For instance, the preparation and nitration of 3-chloro-5-methoxypyridine N-oxide have been reported, yielding mononitrated and dinitrated products under varying conditions (Bissell & Swansiger, 1987). This research highlights the synthetic pathways and the effect of substituents on the reactivity of pyridine N-oxides.

Kinetics of Nucleophilic Substitution Reactions

The kinetics of nucleophilic substitutions at the pyridine ring, specifically the reactions of chloro-nitropyridines with piperidine, have been extensively studied. The research provides insights into the reactivity and mechanism of substitution reactions involving pyridine derivatives and piperidine, which is crucial for understanding the chemical behavior of "5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine" (Hamed, 1997).

Synthesis and Properties of Novel Compounds

Research on the synthesis of novel compounds, such as bacteriochlorins with integral spiro-piperidine motifs, demonstrates the versatility of piperidine derivatives in constructing complex molecular architectures. This work illustrates the potential for incorporating piperidine units, similar to those in "5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine", into larger, functionally diverse molecules (Reddy et al., 2013).

Application in Material Science

Studies on the adsorption and corrosion inhibition properties of piperidine derivatives on metal surfaces highlight the potential application of such compounds in material science. The research on piperidine derivatives' interaction with iron surfaces provides valuable insights into the protective capabilities of nitrogen-containing heterocycles against corrosion, which may extend to compounds like "5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine" (Kaya et al., 2016).

Zukünftige Richtungen

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published. This suggests that there is ongoing research in this field, and we can expect more advances in the future.

Eigenschaften

IUPAC Name |

5-chloro-3-nitro-2-(piperidin-4-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O3/c12-9-5-10(15(16)17)11(14-6-9)18-7-8-1-3-13-4-2-8/h5-6,8,13H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTJUOCTJWEZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=C(C=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)

![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)

![3-[(Benzylamino)methyl]-5-bromoaniline](/img/structure/B1405987.png)

![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)

![1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid](/img/structure/B1405992.png)